1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid typically involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold. One common method includes a Br/Mg-exchange followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl). These reactions are then followed by trapping reactions with various electrophiles . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using halogenating agents or nucleophiles.
Common reagents used in these reactions include metal amides, electrophiles, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and dyes.
Biology: Its derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Medicine: The compound is being explored for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the production of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may exert its effects by interfering with cell proliferation pathways or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
1-Isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid can be compared with other similar compounds, such as:
Indole derivatives: These compounds share similar biological activities but differ in their solubility and metabolic stability.
Other imidazo[1,2-b]pyrazole derivatives: These compounds may have different substituents, leading to variations in their biological activities and physicochemical properties.
Properties
Molecular Formula |
C10H13N3O2 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-(2-methylpropyl)imidazo[1,2-b]pyrazole-6-carboxylic acid |
InChI |
InChI=1S/C10H13N3O2/c1-7(2)6-12-3-4-13-9(12)5-8(11-13)10(14)15/h3-5,7H,6H2,1-2H3,(H,14,15) |
InChI Key |
QKTVUTIUSXJKDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CN2C1=CC(=N2)C(=O)O |
Origin of Product |
United States |
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